molecular formula C12H13Cl2NO B8633039 N-[3-(2,4-Dichlorophenoxy)propyl]prop-2-yn-1-amine CAS No. 81281-16-5

N-[3-(2,4-Dichlorophenoxy)propyl]prop-2-yn-1-amine

Cat. No. B8633039
CAS RN: 81281-16-5
M. Wt: 258.14 g/mol
InChI Key: CACLFRJCLYKIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04913891

Procedure details

2.3 ml of 87% pure 3-(2,4-dichlorophenoxyl) propylbromide (2.99 g; 0.011 mole) and 1.6 ml propargylamine (1.38 g; 0.025 mole) in 30 ml CH3CN and 1.65 g k2CO3 in 3 ml H2O were stirred at room temperature for 5 days.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:3]=1[O:4][CH2:5][CH2:6][CH2:7]Br.[CH2:14]([NH2:17])[C:15]#[CH:16]>CC#N.O>[Cl:1][C:2]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:3]=1[O:4][CH2:5][CH2:6][CH2:7][NH:17][CH2:14][C:15]#[CH:16]

Inputs

Step One
Name
Quantity
2.3 mL
Type
reactant
Smiles
ClC1=C(OCCCBr)C=CC(=C1)Cl
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C#C)N
Name
Quantity
30 mL
Type
solvent
Smiles
CC#N
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(OCCCNCC#C)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.